Cas no 1567862-07-0 ((2S)-2-(4-bromo-2-chlorophenyl)oxirane)

(2S)-2-(4-Bromo-2-chlorophenyl)oxirane is a chiral epoxide derivative featuring a bromo- and chloro-substituted phenyl ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex molecules in pharmaceutical and agrochemical applications. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. The strained oxirane ring offers versatility in nucleophilic ring-opening reactions, facilitating the introduction of diverse functional groups. This compound’s high purity and defined stereochemistry ensure reproducibility in research and industrial processes, making it a reliable building block for targeted synthetic pathways.
(2S)-2-(4-bromo-2-chlorophenyl)oxirane structure
1567862-07-0 structure
Product name:(2S)-2-(4-bromo-2-chlorophenyl)oxirane
CAS No:1567862-07-0
MF:C8H6BrClO
MW:233.489640712738
CID:6614743
PubChem ID:83129472

(2S)-2-(4-bromo-2-chlorophenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(4-bromo-2-chlorophenyl)oxirane
    • 1567862-07-0
    • EN300-1915614
    • AKOS021451034
    • Inchi: 1S/C8H6BrClO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1
    • InChI Key: JLOJQSCFDXTFBD-MRVPVSSYSA-N
    • SMILES: BrC1C=CC(=C(C=1)Cl)[C@H]1CO1

Computed Properties

  • Exact Mass: 231.92906g/mol
  • Monoisotopic Mass: 231.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12.5Ų

(2S)-2-(4-bromo-2-chlorophenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1915614-0.5g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
0.5g
$877.0 2023-09-17
Enamine
EN300-1915614-1.0g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
1g
$1543.0 2023-05-26
Enamine
EN300-1915614-0.05g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
0.05g
$768.0 2023-09-17
Enamine
EN300-1915614-2.5g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
2.5g
$1791.0 2023-09-17
Enamine
EN300-1915614-0.1g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
0.1g
$804.0 2023-09-17
Enamine
EN300-1915614-0.25g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
0.25g
$840.0 2023-09-17
Enamine
EN300-1915614-1g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
1g
$914.0 2023-09-17
Enamine
EN300-1915614-10.0g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
10g
$6635.0 2023-05-26
Enamine
EN300-1915614-5.0g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
5g
$4475.0 2023-05-26
Enamine
EN300-1915614-10g
(2S)-2-(4-bromo-2-chlorophenyl)oxirane
1567862-07-0
10g
$3929.0 2023-09-17

Additional information on (2S)-2-(4-bromo-2-chlorophenyl)oxirane

Professional Introduction to (2S)-2-(4-bromo-2-chlorophenyl)oxirane (CAS No. 1567862-07-0)

(2S)-2-(4-bromo-2-chlorophenyl)oxirane, identified by its Chemical Abstracts Service (CAS) number 1567862-07-0, is a significant compound in the field of pharmaceutical chemistry. This oxirane derivative, featuring a chiral center at the (2S) configuration, has garnered considerable attention due to its structural complexity and potential applications in drug development. The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

The< strong>4-bromo-2-chlorophenyl moiety in this compound imparts unique electronic and steric properties, which are crucial for modulating biological activity. Oxiranes, also known as epoxides, are well-known for their versatility in forming carbon-carbon bonds and their role as key intermediates in the synthesis of complex molecules. The stereochemistry provided by the (2S) configuration adds another layer of specificity, which is essential for designing enantiomerically pure drugs that exhibit optimal pharmacological profiles.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like (2S)-2-(4-bromo-2-chlorophenyl)oxirane are being explored for their potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The oxirane ring can undergo ring-opening reactions under controlled conditions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The combination of the chiral oxirane core with the electron-withdrawing bromo and chloro substituents on the aromatic ring creates a molecule with high reactivity and selectivity. This makes it an attractive candidate for further derivatization to produce novel bioactive molecules. Researchers have leveraged this compound to develop inhibitors targeting specific enzymes and receptors involved in disease pathways.

Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing that enantiomerically pure compounds often exhibit superior pharmacological properties compared to their racemic counterparts. The (2S) configuration of (2S)-2-(4-bromo-2-chlorophenyl)oxirane ensures that any derivatives synthesized from it will retain this crucial stereochemical information, which is critical for achieving optimal biological activity. This has spurred interest in developing efficient synthetic routes to this intermediate, enabling researchers to access a wide range of enantiomerically pure compounds.

The< strong>4-bromo-2-chlorophenyl group not only influences the electronic properties of the molecule but also provides handles for further functionalization. This allows chemists to tailor the compound's properties for specific applications, such as creating prodrugs or bioconjugates that enhance delivery or target specificity. The versatility of this intermediate makes it a valuable asset in any medicinal chemistry toolbox.

In conclusion, (2S)-2-(4-bromo-2-chlorophenyl)oxirane (CAS No. 1567862-07-0) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, including the chiral oxirane core and the electron-deficient aromatic ring, make it an ideal starting point for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in pharmaceutical chemistry is likely to grow even further.

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